molecular formula C22H26N4O4S B2372537 3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396767-09-1

3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2372537
CAS No.: 1396767-09-1
M. Wt: 442.53
InChI Key: IWVNHBUDFXPOBE-UHFFFAOYSA-N
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Description

3-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Scientific Research Applications

Polymorphism Control in Drug Development

The control of polymorphism is a critical aspect in the development of pharmaceutical compounds, influencing the drug's stability, solubility, and bioavailability. A study on ASP3026, a compound structurally related to the one , illustrates the significance of controlling polymorphs in drug development. Five polymorphs of ASP3026 were identified, with the most stable polymorph selected for solid formulations. This research highlights the impact of crystallization process parameters on polymorph nucleation, emphasizing the ability to selectively obtain polymorphs through temperature control due to temperature-dependent variations in solution conformers. This approach, alongside in situ Raman spectroscopy, offers a pathway for designing solid drug formulations with optimal properties (Takeguchi et al., 2015).

Antimicrobial Activities of Triazole Derivatives

Triazole derivatives have been investigated for their antimicrobial properties, offering potential applications in treating bacterial and fungal infections. A study involving the synthesis of various 1,2,4-triazole derivatives, including compounds with structural similarities to the queried chemical, reported significant antimicrobial activities. These compounds were synthesized from ester ethoxycarbonylhydrazones and primary amines, showing good to moderate activities against test microorganisms. Such research underlines the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking Studies for EGFR Inhibitors

Molecular docking studies on benzimidazole derivatives bearing 1,2,4-triazole, related structurally to the chemical , have explored their potential as EGFR (Epidermal Growth Factor Receptor) inhibitors. These studies provide insights into the tautomeric properties, conformations, and anti-cancer properties of these compounds. The most stable states, conformers, and inter-molecular hydrogen bonding critical for binding affinity were identified, pointing towards significant anti-cancer activity. This research exemplifies the application of computational chemistry in identifying promising candidates for cancer therapy (Karayel, 2021).

Synthesis and Evaluation of 5-HT7 Receptor Antagonists

Piperazine derivatives have been synthesized and evaluated for their antagonistic activity against the 5-HT7 receptor, indicating potential applications in neuropsychiatric disorder treatments. This research, involving the preparation of benzene sulfonamides and naphthyl sulfonamides, showcases the diverse pharmacological activities achievable through structural modifications of piperazine-based compounds. The study highlights one compound with significant activity and selectivity, underscoring the importance of structural design in developing targeted therapies (Yoon et al., 2008).

Properties

IUPAC Name

5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-16-11-12-19(30-3)20(14-16)31(28,29)25-13-7-8-17(15-25)21-23-24(2)22(27)26(21)18-9-5-4-6-10-18/h4-6,9-12,14,17H,7-8,13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNHBUDFXPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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